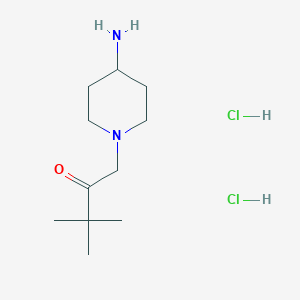

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride (4-APB-DHC) is a synthetic compound that belongs to a class of heterocyclic compounds known as piperidines. It is a versatile molecule that has a wide range of applications in various fields, such as medicinal and pharmaceutical research, organic synthesis, and biochemistry. 4-APB-DHC is of particular interest due to its ability to act as an agonist of the serotonin 5-HT2A receptor, which has implications for the treatment of several neurological and psychiatric disorders. In

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines, including our compound of interest, serve as crucial building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them ideal for constructing biologically active molecules. Researchers explore various synthetic routes to create substituted piperidines, which are then evaluated for their pharmacological potential . Our compound may find applications in designing novel drugs targeting specific receptors or enzymes.

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, exhibit intriguing structural features. They contain a spirocyclic moiety fused to the piperidine ring. Researchers have developed efficient methods for their synthesis, often involving cyclization reactions. These compounds have applications in natural product synthesis, medicinal chemistry, and material science .

Condensed Piperidines: Bridging Rings

Condensed piperidines result from the fusion of a piperidine ring with another heterocyclic ring. These bridged structures offer unique properties and have been explored in the synthesis of alkaloids, pharmaceuticals, and functional materials. Our compound’s dihydrochloride form may participate in such bridging reactions .

Piperidinones: Bioactive Scaffolds

Piperidinones, characterized by a ketone group within the piperidine ring, serve as versatile scaffolds. Researchers have synthesized diverse piperidinones and evaluated their biological activities. These compounds can act as enzyme inhibitors, modulators of ion channels, or ligands for receptors .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) allow efficient assembly of complex molecules from simple starting materials. Piperidines participate in MCRs, leading to structurally diverse products. Our compound could be a valuable substrate in such reactions, enabling rapid access to novel piperidine-based compounds .

Biological Evaluation and Pharmacological Activity

Researchers continually explore the biological properties of synthetic and natural piperidines. Our compound’s pharmacological potential may involve interactions with specific receptors, enzyme inhibition, or modulation of cellular pathways. Rigorous biological evaluation is essential to uncover its therapeutic applications .

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, depending on their specific structure and targets

Result of Action

Piperidine derivatives have been associated with various biological and pharmacological activities . More research is needed to determine the specific effects of this compound.

Propriétés

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c1-11(2,3)10(14)8-13-6-4-9(12)5-7-13;;/h9H,4-8,12H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOHPAYUAQDVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1CCC(CC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)

![2-methyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2445827.png)

![N-({4-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2445828.png)

![2-[1-(1-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2445835.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)

![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)

![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)

![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)